molecular formula C6H4INO3 B1595747 4-Iodo-2-nitrophenol CAS No. 21784-73-6

4-Iodo-2-nitrophenol

Cat. No.: B1595747
CAS No.: 21784-73-6
M. Wt: 265.01 g/mol
InChI Key: RHWDEIXKHGCDOG-UHFFFAOYSA-N
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Description

4-Iodo-2-nitrophenol is an aromatic compound with the molecular formula C6H4INO3 It is characterized by the presence of both an iodine atom and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-2-nitrophenol can be synthesized through the iodination of 4-nitrophenol using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in acetic acid at room temperature. The process involves adding N-iodosuccinimide to a solution of 4-nitrophenol in acetic acid, followed by stirring the mixture at 25°C. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of N-iodosuccinimide in acetic acid remains a preferred method due to its high yield and selectivity. The reaction is typically conducted in large reactors with efficient stirring and temperature control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-nitrophenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

Scientific Research Applications

4-Iodo-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect biological pathways, such as enzyme activity and protein function. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

    4-Nitrophenol: Lacks the iodine atom, making it less reactive in substitution reactions.

    2-Iodo-4-nitrophenol: Similar structure but with different substitution pattern, leading to different reactivity and properties.

    4-Iodo-2-aminophenol: Formed by the reduction of 4-Iodo-2-nitrophenol, with an amino group instead of a nitro group.

Uniqueness: this compound is unique due to the presence of both an iodine atom and a nitro group on the phenol ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

4-iodo-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWDEIXKHGCDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176189
Record name Phenol, 4-iodo-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21784-73-6
Record name Phenol, 4-iodo-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021784736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-iodo-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-2-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of p-iodophenol (2.2 g, 10 mmol) in 18 mL acetic acid was added a solution of HNO3 (0.7 mL, 70%) in 5 mL acetic acid dropwise over 10 minutes. The resulting mixture was stirred at ambient temperature. After 30 minutes, the reaction mixture was diluted by 100 mL ice-water. The precipitate was collected, washed with 100 mL water. Purification by flash column chromatography afforded 1.2 g of 2-nitro-4-iodophenol.
Quantity
2.2 g
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reactant
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0.7 mL
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18 mL
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5 mL
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ice water
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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